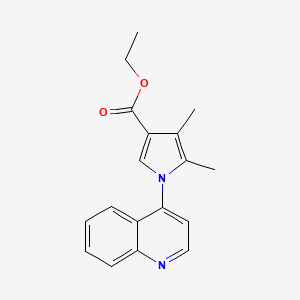
Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボン酸エチルは、ピロール誘導体のクラスに属する複雑な有機化合物です。この化合物は、エチル基とメチル基でさらに置換されているピロール環に結合したキノリン部分の存在を特徴としています。この化合物のユニークな構造により、化学、生物学、医学を含む科学研究の様々な分野で注目されています。
準備方法
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つには、4-クロロキノリンと4,5-ジメチル-1H-ピロール-3-カルボン酸の縮合が含まれ、続いて酸性条件下でエタノールによるエステル化が行われます。反応条件は、多くの場合、エステル化プロセスを促進するために硫酸または塩酸などの触媒の使用を必要とします。工業生産方法は、同様の合成経路を含む可能性がありますが、コスト、収率、純度を考慮して大規模生産用に最適化されています。
化学反応の分析
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボン酸エチルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するキノリン誘導体とピロール誘導体の生成につながります。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、キノリン環の還元につながります。
置換: 求核置換反応は、キノリン環で起こり、ハロゲン原子がアミンやチオールなどの求核試薬によって置換される可能性があります。
エステル加水分解: エステル基は、酸性または塩基性条件下で加水分解して、対応するカルボン酸とエタノールを生成することができます。
科学的研究の応用
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボン酸エチルは、いくつかの科学研究で応用されています。
化学: より複雑な有機分子の合成における構成ブロックとして、および配位化学における配位子として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。
医学: 特に感染症やがんの治療における治療薬としての可能性を探求するために、研究が進められています。
産業: 新規材料の開発に、および医薬品や農薬の合成における中間体として使用されています。
作用機序
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、その抗菌活性は、細菌のDNAジャイレースまたはトポイソメラーゼIV(細菌のDNA複製に不可欠な酵素)を阻害する能力による可能性があります。がん研究では、カスパーゼ経路の活性化によるがん細胞のアポトーシス誘導、または細胞増殖に関与する特定のキナーゼの阻害によって効果を発揮する可能性があります。
類似の化合物との比較
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボン酸エチルは、以下のような他の類似の化合物と比較することができます。
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボン酸: この化合物は、エチルエステル基を欠いており、溶解度や反応性などの特性が異なる可能性があります。
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-2-カルボン酸エチル: カルボキシレート基の位置が異なり、化合物の化学的挙動と生物学的活性を影響を与える可能性があります。
4,5-ジメチル-1-(キノリン-4-イル)-1H-ピロール-3-カルボニルクロリド: この化合物は、エステルではなくカルボニルクロリド基を含んでおり、より反応性が高く、異なる合成用途に適しています。
類似化合物との比較
Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
4,5-Dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylic acid: This compound lacks the ethyl ester group and may have different solubility and reactivity properties.
Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-2-carboxylate: The position of the carboxylate group is different, which can affect the compound’s chemical behavior and biological activity.
4,5-Dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carbonyl chloride: This compound contains a carbonyl chloride group instead of an ester, making it more reactive and suitable for different synthetic applications.
特性
CAS番号 |
649727-26-4 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
ethyl 4,5-dimethyl-1-quinolin-4-ylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N2O2/c1-4-22-18(21)15-11-20(13(3)12(15)2)17-9-10-19-16-8-6-5-7-14(16)17/h5-11H,4H2,1-3H3 |
InChIキー |
ACIRQXCAXDSPFX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(C(=C1C)C)C2=CC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
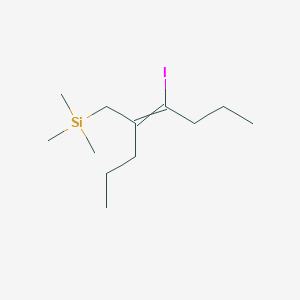
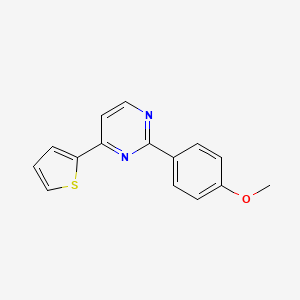
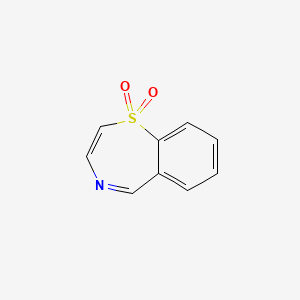
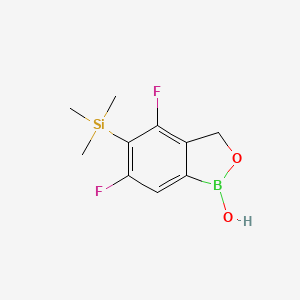
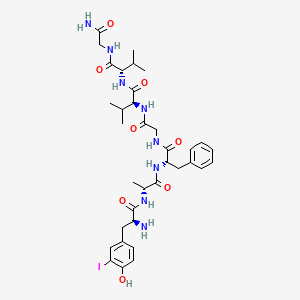


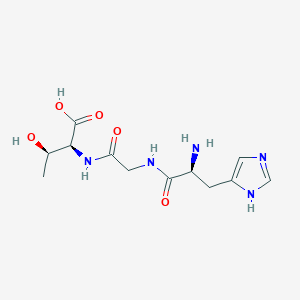
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
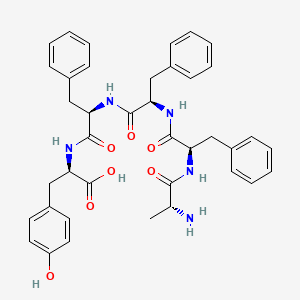

![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
